

Technical Guide: 3-(2-Methylpyrimidin-4-yl)aniline (CAS 175201-90-8)

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Compound of Interest

Compound Name: 3-(2-Methylpyrimidin-4-yl)aniline

Cat. No.: B1333641

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Methylpyrimidin-4-yl)aniline, with CAS number 175201-90-8, is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry. While comprehensive data on the compound itself is limited in publicly accessible literature, its structural motif is of significant interest, primarily as an intermediate in the synthesis of potent kinase inhibitors for targeted cancer therapy. This guide synthesizes the available information on its properties, proposes a detailed synthetic protocol based on established chemical reactions, and discusses its application in the context of drug discovery and development. All quantitative data is summarized for clarity, and key processes are visualized using workflow and pathway diagrams.

Chemical and Physical Properties

Direct experimental data for many physical properties of **3-(2-Methylpyrimidin-4-yl)aniline** are not widely reported. The following table summarizes its basic chemical identifiers and known properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Source(s)
CAS Number	175201-90-8	[1]
Molecular Formula	C ₁₁ H ₁₁ N ₃	[1] [2]
Molecular Weight	185.23 g/mol	[1] [2]
Appearance	Solid (typical for similar anilines)	[3]
Purity	≥95% (as offered by suppliers)	[3]
InChI Key	DMWKPJRZFGLSAX-UHFFFAOYSA-N	[3]

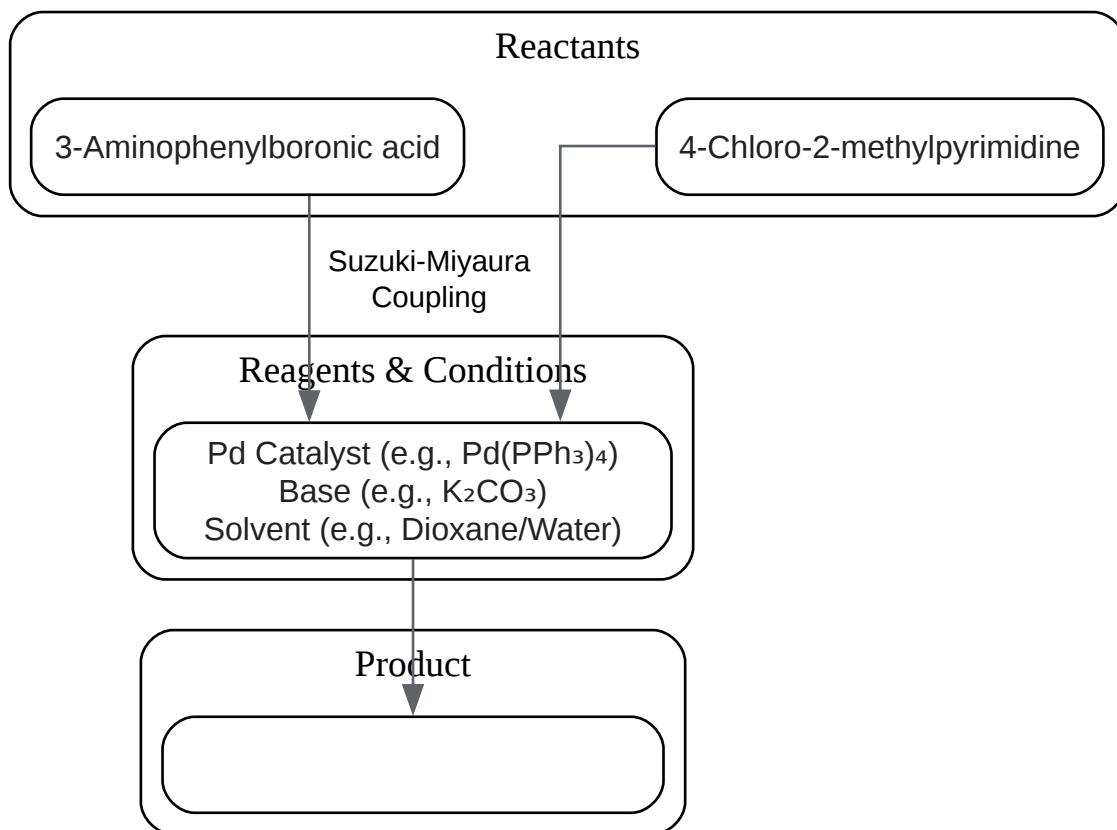
Note: Properties such as melting point, boiling point, and solubility are not readily available in the reviewed literature. These would need to be determined experimentally.

Synthesis

A specific, detailed synthesis protocol for **3-(2-Methylpyrimidin-4-yl)aniline** is not explicitly detailed in readily available scientific literature. However, based on common synthetic strategies for analogous aryl-pyrimidine compounds, a plausible and efficient route is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed coupling of an arylboronic acid with a halopyrimidine.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The proposed synthesis involves the reaction of 3-aminophenylboronic acid with 4-chloro-2-methylpyrimidine.



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Caption: Proposed Suzuki-Miyaura coupling for the synthesis of **3-(2-Methylpyrimidin-4-yl)aniline**.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure and may require optimization.

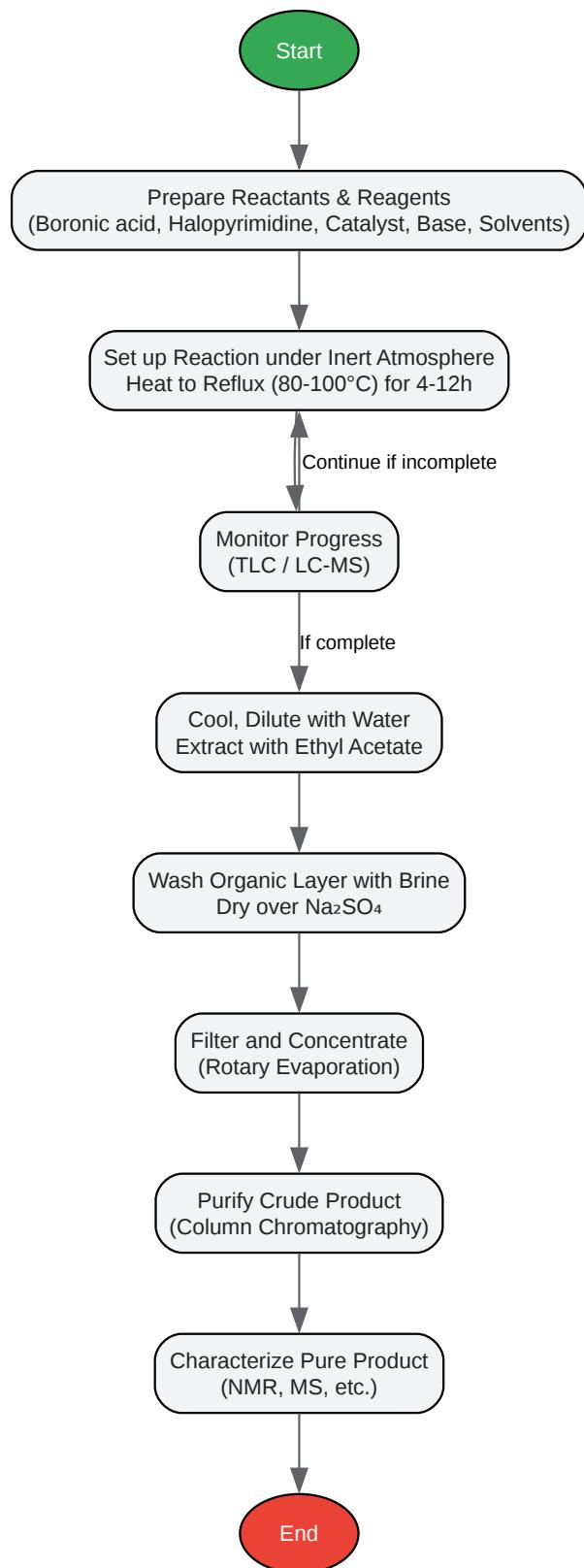
Materials:

- 3-Aminophenylboronic acid (1.0 equivalent)
- 4-Chloro-2-methylpyrimidine (1.1 equivalents)
- Palladium(0) tetrakis(triphenylphosphine) [$\text{Pd}(\text{PPh}_3)_4$] (0.05 equivalents)
- Potassium carbonate (K_2CO_3) (2.0 equivalents)

- 1,4-Dioxane (degassed)
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask, add 3-aminophenylboronic acid, 4-chloro-2-methylpyrimidine, and potassium carbonate.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the palladium catalyst, followed by the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
- Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure **3-(2-Methylpyrimidin-4-yl)aniline**.

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Caption: Experimental workflow for the proposed synthesis and purification.

Applications in Drug Discovery

The primary utility of **3-(2-Methylpyrimidin-4-yl)aniline** is as a key intermediate in the synthesis of kinase inhibitors. The aniline-pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known to effectively bind to the ATP-binding pocket of various protein kinases.

Role as a Kinase Inhibitor Scaffold

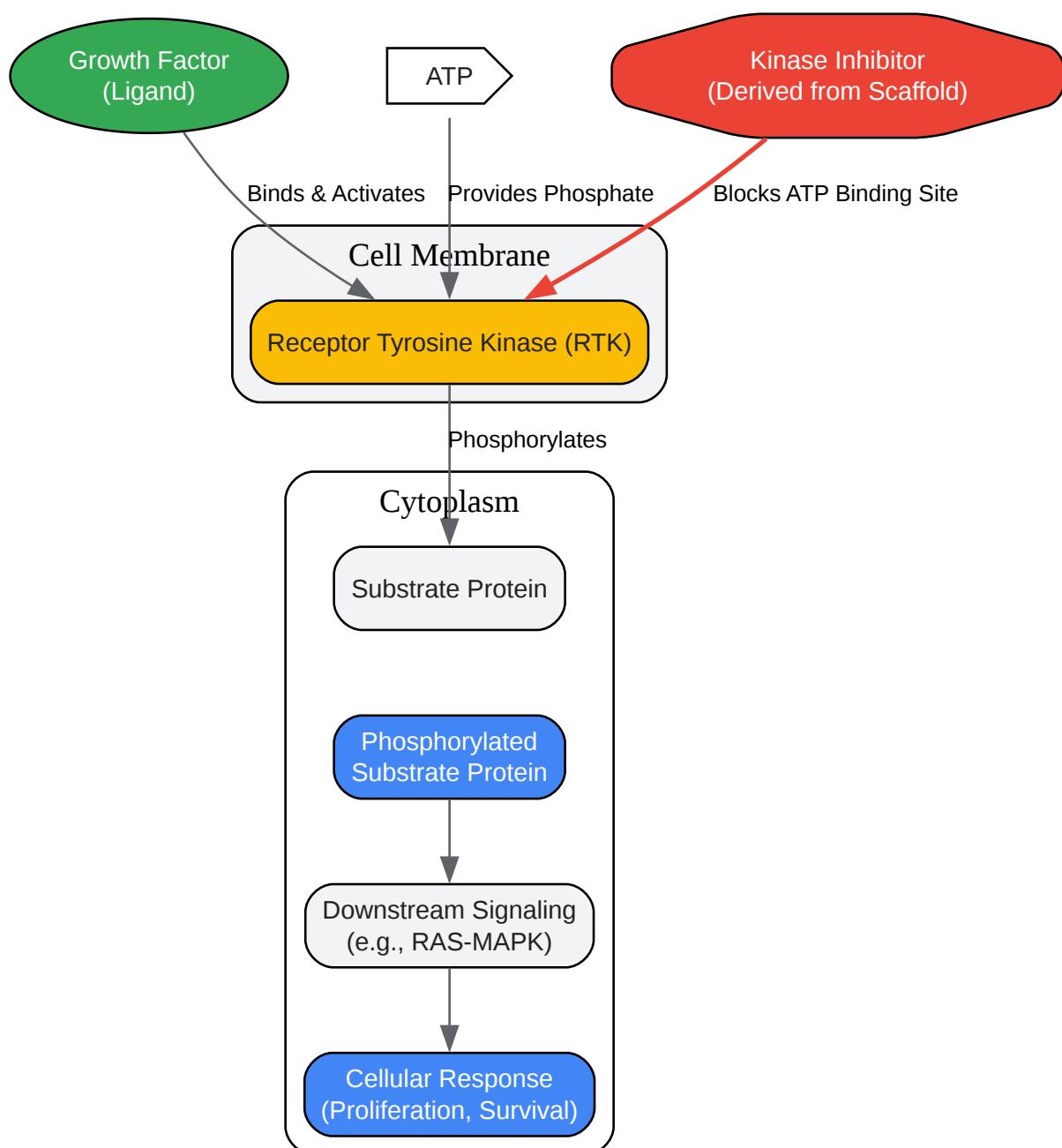
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that block the activity of these kinases are a major class of targeted therapies. The 2-aminopyrimidine core, which can be formed from intermediates like **3-(2-Methylpyrimidin-4-yl)aniline**, is a common feature in many approved and investigational kinase inhibitors, including those targeting:

- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
- c-Met

The aniline portion of the molecule provides a versatile point for chemical modification, allowing chemists to introduce various substituents to enhance potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Generalized Kinase Signaling Pathway and Inhibition

The diagram below illustrates a simplified, generic signaling pathway for a receptor tyrosine kinase (RTK) and the point of inhibition by a drug molecule derived from a **3-(2-Methylpyrimidin-4-yl)aniline** scaffold.



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Caption: Generalized RTK signaling pathway and point of inhibition.

Safety and Handling

As with any chemical reagent, **3-(2-Methylpyrimidin-4-yl)aniline** should be handled with appropriate safety precautions in a laboratory setting.

- Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or fume hood.
- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Storage: Store in a cool, dry place away from incompatible materials.

A full Safety Data Sheet (SDS) should be consulted before use.[\[4\]](#)

Conclusion

3-(2-Methylpyrimidin-4-yl)aniline is a valuable, though not extensively characterized, chemical intermediate. Its significance lies in its utility as a scaffold for the synthesis of sophisticated molecules, particularly in the field of oncology drug discovery. The aniline-pyrimidine core structure is a proven pharmacophore for kinase inhibition. This guide provides a foundational understanding of its properties and a practical, albeit proposed, framework for its synthesis, enabling researchers to leverage this compound in the development of novel therapeutic agents. Further experimental characterization of this molecule is warranted to fully elucidate its physicochemical properties.

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